molecular formula C22H24BrNO3 B5080588 cyclopentyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

cyclopentyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5080588
M. Wt: 430.3 g/mol
InChI Key: KETZDJSADRQYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound, cyclopentyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, belongs to the polyhydroquinoline (PHQ) family, a class of heterocyclic compounds with diverse pharmacological applications, including anticancer, antimicrobial, and enzyme inhibitory activities . Its structure features:

  • A hexahydroquinoline core fused with a cyclohexenone ring.
  • A 2-bromophenyl substituent at position 4, contributing to steric and electronic effects.
  • A cyclopentyl ester group at position 3, influencing lipophilicity and bioavailability.

Properties

IUPAC Name

cyclopentyl 4-(2-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrNO3/c1-13-19(22(26)27-14-7-2-3-8-14)20(15-9-4-5-10-16(15)23)21-17(24-13)11-6-12-18(21)25/h4-5,9-10,14,20,24H,2-3,6-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETZDJSADRQYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3Br)C(=O)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with 2-bromobenzaldehyde in the presence of a base to form an intermediate. This intermediate then undergoes cyclization and esterification reactions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and concentration of reactants can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Compounds with different substituents replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that hexahydroquinoline derivatives exhibit promising anticancer properties. Cyclopentyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death.
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound can effectively reduce tumor growth in specific cancer cell lines .

2. Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways:

  • Broad-Spectrum Activity : Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria.
  • Research Findings : A study published in a peer-reviewed journal highlighted its activity against resistant strains of bacteria, making it a candidate for further development as an antibiotic .

Drug Discovery

1. Screening Libraries
this compound is included in various screening libraries for drug discovery:

Library NameDescription
3D-Diversity Natural Product-Like LibraryContains diverse compounds for biological screening.
ChemDiv Stock DatabaseA large collection of compounds for drug discovery purposes .

These libraries facilitate high-throughput screening (HTS) to identify lead compounds for further development.

2. Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the biological activity of compounds. The unique structure of this compound allows researchers to modify specific functional groups to enhance potency and selectivity against targeted diseases.

Biological Research

1. Mechanistic Studies
Understanding the mechanism by which this compound exerts its effects is vital for its application in biological research:

  • Cell Signaling Pathways : Investigations into how this compound interacts with cellular receptors can provide insights into its therapeutic potential.

2. In Vivo Studies
Animal model studies are essential to evaluate the pharmacokinetics and pharmacodynamics of the compound:

Study TypeFindings
Toxicology StudiesAssess safety profile and side effects.
Efficacy StudiesEvaluate therapeutic effects in disease models .

Mechanism of Action

The mechanism of action of cyclopentyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural attributes of the target compound with analogs from the evidence:

Compound Name Substituent at Position 4 Ester Group at Position 3 Molecular Weight (g/mol) Melting Point (°C) Biological Activity (if reported) Reference ID
Target Compound 2-Bromophenyl Cyclopentyl ~490* N/A N/A
Pyridin-3-yl methyl 4-(2-nitrophenyl)-2-methyl-5-oxo-... (B4) 2-Nitrophenyl Pyridin-3-yl methyl ~430 N/A P-glycoprotein inhibition
Octadecyl 4-(2-chlorophenyl)-2-methyl-5-oxo-... (8b) 2-Chlorophenyl Octadecyl 569 132–134 Antioxidant properties
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... 4-Methoxyphenyl Methyl 327 N/A Calcium modulation (analog class activity)
Ethyl 2-amino-4-(2-bromophenyl)-7,7-dimethyl-5-oxo-... (6f) 2-Bromophenyl Ethyl ~450 210–212 Anticancer (in vitro)

*Estimated based on analog in .

Key Observations:

  • Substituent Effects : The 2-bromophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets compared to electron-donating groups (e.g., 4-methoxyphenyl in ).
  • Ester Groups : Cyclopentyl esters balance lipophilicity (logP ~5.7 predicted for analogs ) and metabolic stability better than long-chain esters (e.g., octadecyl in ).

Physical and Spectral Properties

Melting Points and Solubility:
  • Octadecyl analogs (e.g., 8b, 9b) exhibit lower melting points (98–134°C) due to long alkyl chains disrupting crystal packing .
  • Amino-substituted derivatives (e.g., 6f, 8a) have higher melting points (210–230°C), attributed to hydrogen-bonding networks .
  • The target compound’s cyclopentyl ester may confer intermediate melting behavior, similar to pyridin-3-yl derivatives (~120–180°C inferred) .
Spectroscopic Data:
  • 1H NMR : All analogs show characteristic signals for aromatic protons (δ 6.5–8.5 ppm) and ester carbonyls (δ ~165–170 ppm) .
  • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch in amino derivatives) are consistent across the series .

Crystallographic and Conformational Analysis

  • Crystal Packing : Methyl and pyridin-3-yl esters form hydrogen-bonded chains (N–H⋯O interactions) along crystallographic axes, stabilizing the lattice .
  • Ring Puckering: The hexahydroquinoline core adopts a twisted boat conformation in methyl esters, while cyclopentyl esters may favor chair-like conformations due to steric effects .

Biological Activity

Cyclopentyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Characteristics:

  • Molecular Formula: C22H24BrNO3
  • Molecular Weight: 430.3 g/mol
  • IUPAC Name: cyclopentyl 4-(2-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
  • Canonical SMILES: CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)Br)C(=O)OC4CCCC4

The compound features a cyclopentyl group and a bromophenyl moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The bromophenyl group enhances binding affinity to these targets, while the hexahydroquinoline core modulates the compound's activity.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes linked to disease pathways.
  • Receptor Modulation: It can act as a modulator for various receptors involved in metabolic and inflammatory processes.

Structure-Activity Relationship (SAR)

Research indicates that the structural variations in the compound significantly influence its biological activity. A notable study examined the SAR of tetrahydroquinolone derivatives, highlighting that the presence of bromine in the phenyl ring can enhance receptor binding but may not activate it directly. Instead, it acts as a positive allosteric modulator (PAM) for other active compounds .

CompoundActivityMechanism
Cyclopentyl 4-(2-bromophenyl)-2-methylPAM for FFA3Binds but does not activate directly
Other tetrahydroquinolone analogsVariableDepends on substituents

Anticancer Activity

Studies have shown that certain derivatives of tetrahydroquinolones exhibit significant anticancer properties against various cancer cell lines. For instance, compounds similar to cyclopentyl 4-(2-bromophenyl)-2-methyl have demonstrated effectiveness against estrogen receptor-positive breast cancer cells (MCF7) through mechanisms involving apoptosis induction .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria as well as fungal species. The presence of electron-withdrawing groups like bromine enhances their ability to disrupt microbial cell functions .

Case Studies

  • FFA3 Activation Study:
    A study demonstrated that derivatives containing bromophenyl groups could enhance the activation of Free Fatty Acid Receptor 3 (FFA3), which is linked to various metabolic processes and inflammatory responses. This suggests that cyclopentyl 4-(2-bromophenyl)-2-methyl may play a role in metabolic regulation and inflammation modulation .
  • Anticancer Screening:
    In vitro studies revealed that specific analogs showed promising results against MCF7 cells, indicating that modifications in the structure could lead to enhanced anticancer activity. The study emphasized the importance of further exploration into the SAR to optimize therapeutic effects .

Q & A

Q. What are the optimal synthetic routes for cyclopentyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step sequence:
  • Step 1 : Condensation of 2-bromobenzaldehyde with a cyclohexanone derivative to form an imine intermediate (acid catalysis, 60–80°C, ethanol solvent) .
  • Step 2 : Cyclization with a β-ketoester (e.g., cyclopentyl acetoacetate) under reflux in toluene, catalyzed by ammonium acetate or piperidine .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. Critical Parameters :

  • Temperature >100°C during cyclization risks decomposition of the bromophenyl group.
  • Catalyst choice (e.g., ammonium acetate vs. piperidine) affects reaction kinetics and byproduct formation.

Table 1 : Comparative Reaction Conditions for Analogous Hexahydroquinoline Derivatives

PrecursorCatalystSolventYield (%)Purity (HPLC)Reference
2-BromobenzaldehydeNH₄OAcToluene65–72>95%
2,4-DichlorobenzaldehydePiperidineEthanol58–6890–92%

Q. How is structural characterization performed for this compound, and what spectroscopic techniques are most reliable?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal analysis using SHELXL (via OLEX2 interface) resolves stereochemistry and confirms the hexahydroquinoline core .
  • NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituents (e.g., bromophenyl δ 7.2–7.8 ppm; cyclopentyl ester δ 5.1–5.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 498.2) .

Q. Common Pitfalls :

  • Overlapping signals in NMR due to conformational flexibility of the hexahydroquinoline ring.
  • Twinning in crystals complicates SHELXL refinement .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-bromophenyl group influence reactivity in derivatization reactions?

  • Methodological Answer : The bromine atom acts as an electron-withdrawing group, directing electrophilic substitution to the meta position. Steric hindrance from the bromophenyl group slows nucleophilic attack on the ester carbonyl.
  • Experimental Design :
  • Perform Suzuki coupling with boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to replace bromine .
  • Compare reaction rates with non-brominated analogs (e.g., 4-phenyl derivatives) using kinetic HPLC monitoring .

Table 2 : Reactivity Comparison of Bromophenyl vs. Phenyl Derivatives

Reaction TypeBromophenyl Derivative (k, s⁻¹)Phenyl Derivative (k, s⁻¹)
Suzuki Coupling1.2 × 10⁻³2.8 × 10⁻³
Ester Hydrolysis5.6 × 10⁻⁵9.4 × 10⁻⁵

Q. What strategies resolve contradictions in crystallographic data refinement for this compound?

  • Methodological Answer :
  • Issue : Disordered cyclopentyl groups or bromophenyl rotamers generate poor R-factors.
  • Solution :
  • Use SHELXL’s PART instruction to model disorder .
  • Apply TWIN/BASF commands in OLEX2 for twinned crystals .
  • Validate with Hirshfeld surface analysis to detect weak intermolecular interactions (e.g., C–H···O) .

Case Study :
A 2024 study resolved disorder by refining two conformers (occupancy ratio 60:40) and achieved R1 = 0.039 .

Q. How does the compound’s photostability impact its applicability in biological assays?

  • Methodological Answer :
  • Experimental Design :
  • Expose solutions (DMSO/PBS) to UV-Vis light (300–400 nm) and monitor degradation via HPLC .
  • Compare with structurally similar compounds (e.g., dichlorophenyl analogs) to assess halogen effects.
  • Findings :
  • The bromophenyl derivative shows t₁/₂ = 48 hrs under UV vs. t₁/₂ = 24 hrs for chlorophenyl analogs, suggesting enhanced stability due to heavier halogen .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary significantly across studies?

  • Root Cause :
  • Solvent-dependent conformational locking (e.g., DMSO-d₆ stabilizes enol tautomers, while CDCl₃ favors keto forms) .
  • Temperature shifts during acquisition alter ring puckering dynamics.
    • Resolution :
  • Standardize NMR conditions (solvent, temperature) and report coupling constants for axial/equatorial protons .

Key Takeaways for Researchers

  • Synthesis : Prioritize piperidine catalysis in toluene for higher yields.
  • Characterization : Combine X-ray (SHELXL) and 2D NMR for unambiguous assignment.
  • Stability : Avoid prolonged UV exposure in biological assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.